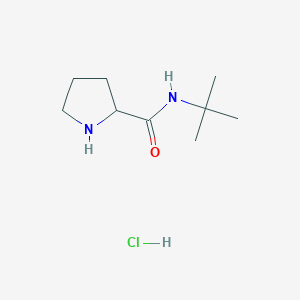
2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride
Descripción general
Descripción
2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride, also known as IBUPP, is a novel compound that has gained attention in scientific research due to its potential applications. It has a molecular formula of C13H21ClN2O and a molecular weight of 256.77 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H20N2O.ClH/c1-13(2,3)15-12(16)11(14)9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3,(H,15,16);1H . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in an inert atmosphere and at room temperature . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.Aplicaciones Científicas De Investigación
Biochemical Research and Drug Development
Compounds similar to 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride often serve as focal points in biochemical research for their potential therapeutic properties. For instance, studies on compounds like FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride) have revealed significant immunosuppressive effects and preclinical antitumor efficacy in several cancer models, highlighting the potential of such compounds in cancer therapy (Zhang et al., 2013). This indicates the broader application of similar amino compounds in developing treatments for diseases where modulation of the immune response or direct antitumor activity is beneficial.
Pharmacological Effects and Mechanisms
Research into compounds with structural similarities often focuses on understanding their pharmacological effects and mechanisms of action. For example, tranexamic acid, another clinically significant compound, showcases the importance of understanding the specific interactions such compounds have within biological systems. Tranexamic acid acts as an antifibrinolytic agent by inhibiting plasminogen activation, showcasing how targeted mechanisms can lead to therapeutic applications (McCormack, 2012). This approach to studying the specific biochemical interactions and pathways involved can inform the development of new drugs with precise targets.
Analytical and Methodological Advances
Research on compounds like this compound also encompasses analytical methodologies for understanding the degree of hydrolysis, interactions, and stability of such compounds within biological systems. For instance, methodologies for determining the degree of hydrolysis of proteins in hydrolysates have been reviewed, which are essential for analyzing how such compounds interact and are broken down in biological contexts (Rutherfurd, 2010). These analytical techniques are crucial for the pharmacokinetic and pharmacodynamic studies necessary for drug development.
Safety and Hazards
The safety information available indicates that 2-Amino-N-isobutyl-3-phenylpropanamide hydrochloride is a potential irritant. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-amino-N-(2-methylpropyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-10(2)9-15-13(16)12(14)8-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,14H2,1-2H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCUXOMTEGBGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1236254-71-9 | |
| Record name | Benzenepropanamide, α-amino-N-(2-methylpropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236254-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





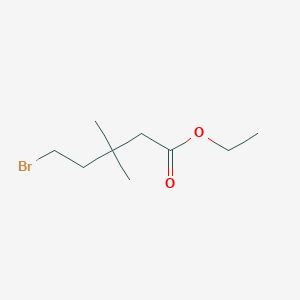
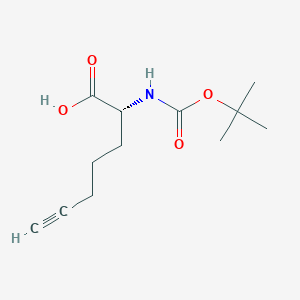
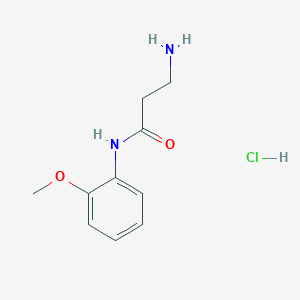
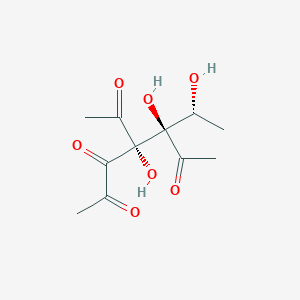

![[1,1'-Binaphthalene]-4,4'-dicarboxylic acid](/img/structure/B3092790.png)
![3-Bromo-7-chloroimidazo[1,2-b]pyridazine](/img/structure/B3092794.png)




